molecular formula C93H146N20O20 B1676569 Mgaipaa CAS No. 132499-65-1

Mgaipaa

Cat. No.: B1676569
CAS No.: 132499-65-1
M. Wt: 1864.3 g/mol
InChI Key: FUEDEGJBTMARPK-NQORZOMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mgaipaa involves multiple steps, including the formation of peptide bonds and the incorporation of specific amino acid sequences. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound is carried out under stringent conditions to maintain high purity levels. The compound is usually stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .

Chemical Reactions Analysis

Types of Reactions

Mgaipaa undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced amino acid sequences .

Scientific Research Applications

Mgaipaa is widely used in scientific research for various applications, including:

Mechanism of Action

The mechanism of action of Mgaipaa involves its interaction with specific molecular targets, primarily proteins. It binds to the amino terminus of these proteins, affecting their activity and function. This interaction can modulate various biological pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Mgaipaa is similar to other synthetic peptides used in research, such as:

Uniqueness

What sets this compound apart is its specific role in elucidating the function of the amino terminus in proteins. This unique application makes it a valuable tool in both basic and applied research .

Properties

IUPAC Name

5-amino-4-[[6-amino-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-4-oxo-2-[[2-(tetradecanoylamino)acetyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C93H146N20O20/c1-9-11-12-13-14-15-16-17-18-19-29-42-76(116)99-54-77(117)105-72(52-74(96)114)92(132)113-81(59(7)10-2)93(133)112-70(50-62-36-25-21-26-37-62)87(127)102-60(8)83(123)108-73(53-75(97)115)91(131)109-68(48-58(5)6)89(129)111-71(51-63-38-27-22-28-39-63)90(130)107-65(40-30-32-45-94)84(124)100-56-79(119)104-67(47-57(3)4)88(128)110-69(49-61-34-23-20-24-35-61)85(125)101-55-78(118)103-66(41-31-33-46-95)86(126)106-64(82(98)122)43-44-80(120)121/h20-28,34-39,57-60,64-73,81H,9-19,29-33,40-56,94-95H2,1-8H3,(H2,96,114)(H2,97,115)(H2,98,122)(H,99,116)(H,100,124)(H,101,125)(H,102,127)(H,103,118)(H,104,119)(H,105,117)(H,106,126)(H,107,130)(H,108,123)(H,109,131)(H,110,128)(H,111,129)(H,112,133)(H,113,132)(H,120,121)/t59?,60-,64?,65-,66?,67-,68+,69?,70-,71-,72-,73-,81-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVFZAANEGXJTN-SOKIVXFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C93H146N20O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1864.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132499-65-1
Record name Mgaipaa
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132499651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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